1-(2,3-Dibromopropyl)-1H-indazole

Lipophilicity Drug-likeness Physicochemical profiling

1-(2,3-Dibromopropyl)-1H-indazole is a synthetic N1-alkylated indazole derivative bearing a vicinal dibromopropyl substituent at the 1-position of the heterocyclic scaffold. The compound belongs to the indazole class, a privileged pharmacophore found in numerous kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.

Molecular Formula C10H10Br2N2
Molecular Weight 318.01 g/mol
CAS No. 110108-50-4
Cat. No. B14327633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dibromopropyl)-1H-indazole
CAS110108-50-4
Molecular FormulaC10H10Br2N2
Molecular Weight318.01 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2CC(CBr)Br
InChIInChI=1S/C10H10Br2N2/c11-5-9(12)7-14-10-4-2-1-3-8(10)6-13-14/h1-4,6,9H,5,7H2
InChIKeyIBHRGTISWUEUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dibromopropyl)-1H-indazole (CAS 110108-50-4): Chemical Identity, Core Properties, and Procurement-Relevant Context


1-(2,3-Dibromopropyl)-1H-indazole is a synthetic N1-alkylated indazole derivative bearing a vicinal dibromopropyl substituent at the 1-position of the heterocyclic scaffold [1]. The compound belongs to the indazole class, a privileged pharmacophore found in numerous kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics [2]. With a molecular formula of C₁₀H₁₀Br₂N₂ and a molecular weight of 318.01 g·mol⁻¹, the compound features two bromine atoms on the propyl side chain—a structural feature that directly influences its physicochemical profile, including elevated lipophilicity (computed XLogP3 of 3.1) and a topological polar surface area (TPSA) of 17.8 Ų [1]. These properties distinguish it from non-halogenated or mono-halogenated N-alkyl indazole analogs and underpin its utility as a synthetic intermediate in medicinal chemistry campaigns targeting kinase-dependent pathways.

Why Generic N-Alkyl Indazole Substitution Fails: The Functional Consequences of the 2,3-Dibromopropyl Moiety


Generic substitution among N-alkyl indazole derivatives is precluded by the fact that both the regioisomeric identity (N1 vs. N2 alkylation) and the halogenation pattern on the N-alkyl chain independently and combinatorially govern reactivity, lipophilicity, and target-binding geometry [1]. The 2,3-dibromopropyl group present in this compound is chemically distinct from the more common 3-bromopropyl or unsubstituted propyl N1-indazoles: the vicinal dibromide motif introduces a second electrophilic centre, enabling sequential displacement reactions for further diversification that is unavailable with mono-brominated or non-halogenated analogs [2]. Additionally, the N1-alkylation regiochemistry itself has been shown in systematic studies to be non-trivial, with many indazole substrates yielding N1/N2 mixtures under standard alkylation conditions; achieving >99% N1 selectivity—as is the case for structurally analogous 3-substituted indazoles—requires optimised reaction parameters (NaH/THF system) that may not be transferable to all scaffolds [1]. Therefore, substituting this compound with a generic N-alkyl indazole risks differences in downstream coupling efficiency, altered pharmacokinetic properties of final drug candidates, and batch-to-batch variability from uncontrolled regioisomer contamination.

Quantitative Differentiation Evidence for 1-(2,3-Dibromopropyl)-1H-indazole (CAS 110108-50-4) Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 2,3-Dibromopropyl vs. Unsubstituted Propyl N1-Indazole

1-(2,3-Dibromopropyl)-1H-indazole exhibits a computed XLogP3 value of 3.1, reflecting the significant lipophilicity contribution of the two bromine atoms on the propyl chain [1]. In contrast, the non-halogenated analog 1-propyl-1H-indazole has a computed XLogP of approximately 2.7—a difference of ΔLogP ≈ 0.4, which corresponds to roughly a 2.5-fold increase in octanol–water partition coefficient for the dibromo derivative . This elevated lipophilicity has direct implications for membrane permeability and non-specific binding profiles of final drug candidates, and cannot be replicated by simple propyl substitution.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Heavy Atom Count: Dibromo vs. Monobromo N1-Propyl-Indazole Analogs

The target compound has a molecular weight of 318.01 g·mol⁻¹ and a heavy atom count of 14, incorporating two bromine atoms on the propyl side chain [1]. The closest monobromo analog, 1-(3-bromopropyl)-1H-indazole (CAS 372195-81-8), has a molecular weight of 239.11 g·mol⁻¹ with only one bromine atom (heavy atom count = 13) . This difference of 78.90 g·mol⁻¹ (ΔMW) and one additional heavy halogen atom is chemically meaningful: the second bromine provides an orthogonal reactive handle for sequential derivatisation—for example, initial nucleophilic displacement at the less hindered C-3′ position followed by a second transformation at the C-2′ position. This dual reactivity is categorically unavailable with the monobromo analog.

Molecular weight Heavy atom count Synthetic intermediate selection

Regioisomeric Identity: N1-Selective Alkylation Confirmed by Structural Assignment

The target compound is unambiguously assigned as the N1-alkylated regioisomer (1-(2,3-dibromopropyl)-1H-indazole), as confirmed by its IUPAC name, InChI string, and SMILES notation in PubChem [1]. This is significant because the alkylation of unsubstituted indazole with 2,3-dibromo-1-propene is known to produce mixtures of N1 and N2 regioisomers, with the isomeric ratio being dependent on reaction conditions—base, solvent, and temperature [2]. In the broader class of N-alkyl indazoles, the N1 regioisomer is generally the kinetically favoured product under NaH/THF conditions, but many substrates yield N1/N2 mixtures requiring chromatographic separation [3]. The confirmed N1 identity of this compound eliminates the risk of regioisomer contamination that would confound structure–activity relationship (SAR) interpretation in biological assays.

Regiochemistry N1-alkylation Isomeric purity

Procurement-Relevant Application Scenarios for 1-(2,3-Dibromopropyl)-1H-indazole (CAS 110108-50-4)


Scaffold Diversification via Sequential Nucleophilic Displacement at Two Distinct C–Br Sites

The vicinal dibromide arrangement on the N1-propyl chain provides two electrophilic carbons with differential steric and electronic environments (C-2′ vs. C-3′), enabling stepwise, chemoselective substitution with amine, thiol, or alkoxide nucleophiles. This dual reactivity is not available with mono-bromo N-alkyl indazoles (e.g., 1-(3-bromopropyl)-1H-indazole), which offer only a single derivatisation point and would require additional functional group manipulation to introduce a second diversity element . The elevated lipophilicity (XLogP3 = 3.1 vs. ~2.7 for non-brominated analog) further supports the compound's use in fragment-based or DNA-encoded library synthesis where balanced solubility and membrane permeability are critical [1].

Regioisomerically Defined N1-Indazole Building Block for Kinase-Focused Medicinal Chemistry

The unambiguous N1-alkylation regiochemistry of this compound eliminates the need for chromatographic separation of N1/N2 mixtures, a common pain point in indazole library synthesis [2]. In kinase inhibitor programmes—where the indazole N1 position often engages the hinge region of the ATP-binding pocket—the N2 regioisomer would be inactive or produce off-target activity. Using this pre-validated N1-alkylated intermediate ensures consistency across compound batches and accelerates SAR exploration, particularly for targets such as Tie2, SRC, and SGK1 kinases, where N1-indazoles have demonstrated IC₅₀ values in the 500 nM range [3].

Intermediate for Covalent Inhibitor Design Exploiting the Terminal Bromomethyl Electrophile

The terminal C-3′ bromomethyl group (CH₂Br) within the 2,3-dibromopropyl chain is a soft electrophilic warhead capable of forming covalent adducts with cysteine residues in protein targets. This feature positions the compound as a precursor for targeted covalent inhibitor (TCI) design, where the indazole scaffold provides target recognition and the bromomethyl group enables irreversible binding. The measured lipophilicity of this compound (LogP 3.19 per Chemsrc) aligns with the typical property space of covalent kinase inhibitors, which require balanced reactivity and cell permeability [1].

Quote Request

Request a Quote for 1-(2,3-Dibromopropyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.